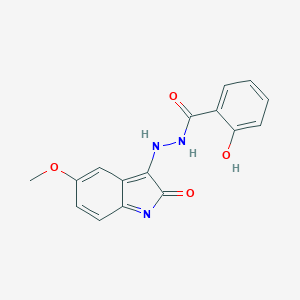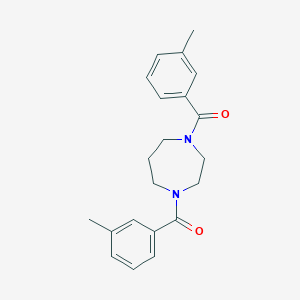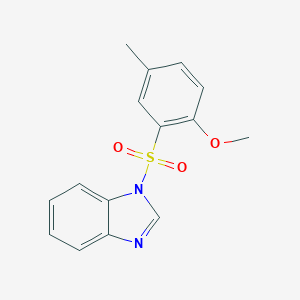![molecular formula C18H17N3O4S B246385 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B246385.png)
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide, also known as ABT-737, is a small molecule inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. It has been extensively studied for its potential as an anticancer agent.
Mécanisme D'action
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide binds to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w, thereby inhibiting their anti-apoptotic function. This leads to the release of pro-apoptotic proteins such as Bax and Bak, which in turn activate the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide has been shown to induce apoptosis in cancer cells, but not in normal cells. This selectivity is thought to be due to the higher expression of anti-apoptotic proteins in cancer cells compared to normal cells. In addition, N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide has several advantages as a research tool. It is a small molecule inhibitor, which makes it easier to use in vitro and in vivo. In addition, it has a well-defined mechanism of action and has been extensively studied in preclinical models. However, N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide has some limitations as well. It is not effective against all types of cancer, and its efficacy may be limited by the development of resistance.
Orientations Futures
There are several future directions for research on N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide. One area of interest is the development of combination therapies that include N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide and other anticancer agents. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide. Finally, there is interest in the development of second-generation Bcl-2 inhibitors that can overcome the limitations of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide.
Méthodes De Synthèse
The synthesis of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide involves several steps, including the condensation of 2,4-dimethoxybenzoyl chloride with 2-aminothiophenol, followed by acetylation of the resulting product with acetic anhydride. The final step involves the condensation of the acetylated product with 6-amino-1,3-benzothiazole-2-carboxylic acid. The resulting compound is N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide.
Applications De Recherche Scientifique
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. In addition, N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Propriétés
Formule moléculaire |
C18H17N3O4S |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C18H17N3O4S/c1-10(22)19-11-4-7-14-16(8-11)26-18(20-14)21-17(23)13-6-5-12(24-2)9-15(13)25-3/h4-9H,1-3H3,(H,19,22)(H,20,21,23) |
Clé InChI |
UALXXPOYOOSIDK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC |
SMILES canonique |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide](/img/structure/B246305.png)





![Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B246324.png)

![1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246332.png)


![5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B246340.png)

